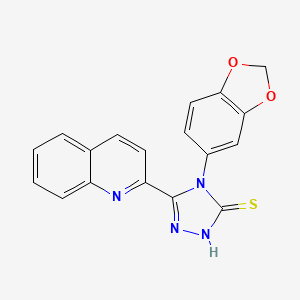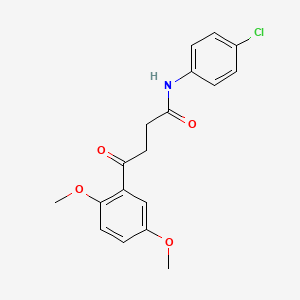
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide, also known as DOC or 4-Chloro-2,5-dimethoxyamphetamine, is a synthetic psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized by Alexander Shulgin in 1974 and has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide is not fully understood, but it is believed to primarily act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is believed to be responsible for the psychedelic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, and can also cause pupil dilation and muscle tension. It can also produce a range of psychological effects, including altered perception, thought, and emotion.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide has several advantages for use in lab experiments. It has a long half-life, which allows for longer experiments to be conducted, and it is relatively stable, which makes it easier to handle and store. However, it also has several limitations, including its potential for toxicity and its relatively low potency compared to other psychedelic drugs.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted psychedelic therapies.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyphenylacetic acid to form the intermediate 4-chloro-2,5-dimethoxyphenylacetophenone. This intermediate is then reacted with methylamine and acetic anhydride to form the final product, this compound.
Scientific Research Applications
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide has been extensively studied in the research community due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. This receptor is also a target for many other psychedelic drugs, including LSD and psilocybin.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-14-7-9-17(24-2)15(11-14)16(21)8-10-18(22)20-13-5-3-12(19)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPHMRYKUCIUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)

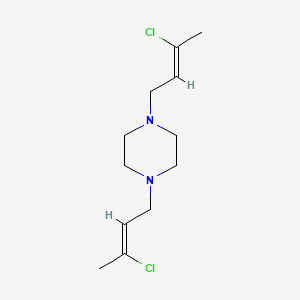
![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
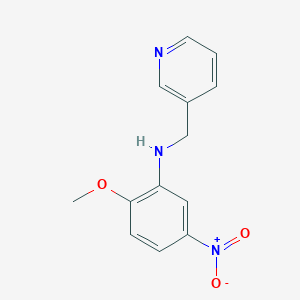
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)

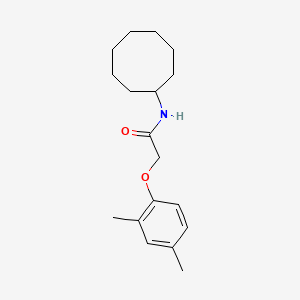
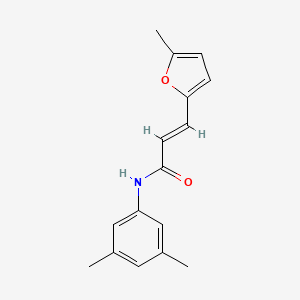
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)

